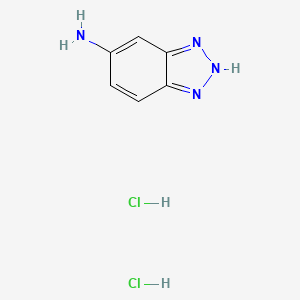

5-Aminobenzotriazole dihydrochloride

Description

Contextual Significance in Contemporary Chemical and Biochemical Sciences

In modern chemical and biochemical sciences, 5-aminobenzotriazole and its derivatives are recognized for their utility as versatile building blocks and functional molecules. While much of the published research focuses on the broader class of aminobenzotriazoles, particularly 1-aminobenzotriazole (B112013), the 5-amino isomer and its salts, such as the dihydrochloride (B599025), hold significance in specific applications.

The primary importance of aminobenzotriazole derivatives lies in their ability to interact with biological systems, most notably as inhibitors of cytochrome P450 (CYP) enzymes. nih.govnih.govnih.govmedchemexpress.com These enzymes play a crucial role in the metabolism of a vast array of xenobiotics and endogenous compounds. nih.gov By inhibiting these enzymes, researchers can investigate metabolic pathways and the potential for drug-drug interactions. nih.govnih.gov While 1-aminobenzotriazole is a well-established pan-CYP inhibitor, the specific inhibitory profile of 5-aminobenzotriazole and its salts continues to be an area of scientific inquiry.

Furthermore, the amino group on the benzotriazole (B28993) ring provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex molecules with tailored properties. This makes 5-aminobenzotriazole dihydrochloride a valuable starting material in medicinal chemistry and materials science for the development of new therapeutic agents and functional materials.

Historical Trajectory and Evolution of Research on Aminobenzotriazole Derivatives

The study of benzotriazole and its derivatives dates back to the late 19th century. However, significant interest in aminobenzotriazoles in the context of biochemical research emerged much later. The initial focus was on understanding the fundamental chemistry and synthesis of these heterocyclic compounds.

A pivotal moment in the research trajectory of aminobenzotriazoles came with the discovery of their biological activity, particularly their effects on metabolic enzymes. Research on 1-aminobenzotriazole, first prepared in 1960, burgeoned following the elucidation of its mechanism-based inhibition of cytochrome P450 enzymes. nih.gov This discovery opened the door for the use of aminobenzotriazoles as chemical probes to study the function of these critical enzymes. nih.gov

The synthesis of 5-aminobenzotriazole from 4-nitro-o-phenylenediamine (B140028) has been a subject of study, with various methods developed to improve yield and efficiency. The formation of the dihydrochloride salt is a standard chemical practice to enhance the stability and solubility of the amine-containing parent compound, facilitating its use in aqueous biological assays and as a stable precursor in chemical synthesis. While specific historical research exclusively on this compound is not extensively documented in publicly available literature, its development can be seen as a logical progression in the broader and ongoing story of aminobenzotriazole research.

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 63069-46-5 |

| Molecular Formula | C₆H₈Cl₂N₄ |

| Molecular Weight | 207.06 g/mol |

| IUPAC Name | 1H-benzotriazol-5-amine dihydrochloride |

| Appearance | Not specified in available data |

| Solubility | Not specified in available data |

| Melting Point | Not specified in available data |

| Boiling Point | Not specified in available data |

Research Findings on the Utility of 5-Aminobenzotriazole

While direct research on the dihydrochloride salt is limited, the utility of the parent compound, 5-aminobenzotriazole, provides insight into its potential applications.

| Research Area | Key Findings |

| Enzyme Inhibition | Aminobenzotriazoles are widely recognized as inhibitors of cytochrome P450 enzymes. nih.govnih.govnih.govmedchemexpress.com This inhibitory action is crucial for studying drug metabolism and avoiding adverse drug interactions. nih.govnih.gov |

| Chemical Synthesis | The amino group of 5-aminobenzotriazole serves as a versatile functional group for the synthesis of more complex molecules, including azo dyes and potential therapeutic agents. |

| Biochemical Probes | Due to their interaction with key metabolic enzymes, aminobenzotriazoles are valuable tools for probing biological pathways and understanding the roles of specific enzymes in cellular processes. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2H-benzotriazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.2ClH/c7-4-1-2-5-6(3-4)9-10-8-5;;/h1-3H,7H2,(H,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRDTYGCHIODQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Aminobenzotriazole Dihydrochloride

Diverse Synthetic Routes to Aminobenzotriazole and its Precursors

The preparation of 5-aminobenzotriazole typically involves multi-step synthetic sequences, primarily starting from substituted nitroanilines. These methods focus on the formation of the triazole ring followed by the reduction of a nitro group to the desired amine.

A common and effective route to 5-aminobenzotriazole begins with a substituted nitroaniline, specifically 4-nitro-o-phenylenediamine (B140028) (also known as 4-nitro-1,2-diaminobenzene). chemicalbook.comresearchgate.net This precursor undergoes diazotization to form the triazole ring, yielding 5-nitrobenzotriazole (B1293488). The subsequent reduction of the nitro group furnishes the final product, 5-aminobenzotriazole. researchgate.net

Diazotization of 4-nitro-o-phenylenediamine: This step involves treating 4-nitro-o-phenylenediamine with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid or acetic acid, at low temperatures (e.g., 0-5 °C) to form 5-nitrobenzotriazole. chemicalbook.comresearchgate.net

Reduction of 5-nitrobenzotriazole: The nitro group of 5-nitrobenzotriazole is then reduced to an amino group. A variety of reducing agents can be employed. One documented method uses tin(II) chloride dihydrate in ethyl acetate (B1210297) under reflux. chemicalbook.com An alternative, more accessible method avoids high-pressure hydrogenation by using hydrazine (B178648) hydrate (B1144303) with a graphite (B72142) catalyst at atmospheric pressure. researchgate.net

The precursor, 4-nitro-o-phenylenediamine, can be synthesized by the partial reduction of 2,4-dinitroaniline. chemicalbook.com This reaction can be carried out using reagents like hydrazine hydrate with a palladium on activated charcoal (Pd/C) catalyst. chemicalbook.com

Table 1: Multi-Step Synthesis of 5-Aminobenzotriazole

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|

The yields were reported for the specific experimental conditions cited.

Direct amination of the benzotriazole (B28993) core to introduce an amino group at the 5-position is not a commonly reported synthetic strategy. The more prevalent approach involves the introduction of a nitro group followed by its reduction. researchgate.netstrath.ac.uk

Optimization strategies have focused on making the reduction step of 5-nitrobenzotriazole more practical and avoiding harsh conditions. Historically, this transformation often required high-pressure hydrogenation with expensive metal catalysts. researchgate.net The development of a method using hydrazine hydrate and graphite at standard atmospheric pressure represents a significant optimization, offering a cheaper and more accessible route that can be performed in standard laboratory settings. researchgate.net This method circumvents the need for specialized high-pressure equipment.

Functionalization and Derivatization Strategies of the Aminobenzotriazole Core

The amino group of 5-aminobenzotriazole provides a reactive handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives. These strategies are crucial for developing new compounds with tailored properties, particularly for structure-activity relationship studies and the creation of novel heterocyclic frameworks.

The functionalization of the 5-amino group is a key strategy for exploring the structure-activity relationships (SAR) of benzotriazole derivatives. By modifying this position, chemists can systematically alter the steric, electronic, and pharmacokinetic properties of the molecule.

For instance, 1-phenyl-5-aminobenzotriazoles can be reacted with alkoxymethylene derivatives of active methylene (B1212753) compounds (like 2,4-pentanedione or 3-oxobutanoates) to produce nucleophilic substitution products. cas.cz These new, more complex molecules can then be evaluated for their biological activities. Another approach involves converting the amino group of 5-aminobenzotriazole into other functional groups, such as a carbonyl chloride via diazotization, hydrolysis to a carboxylic acid, and subsequent reaction with thionyl chloride. researchgate.net This benzotriazole-5-carbonyl chloride can then react with various amines to form a library of 5-substituted amides, allowing for systematic exploration of the chemical space around the benzotriazole core. researchgate.net

The 5-aminobenzotriazole scaffold is an excellent starting point for constructing more complex, fused heterocyclic systems. The amino group, or derivatives thereof, can participate in cyclization reactions to form new rings.

A notable example is the thermal cyclization of ester-containing derivatives of 5-aminobenzotriazole. cas.cz When 1-phenyl-5-aminobenzotriazole is reacted with methyl or ethyl 3-oxobutanoate derivatives, the resulting products can undergo thermal cyclization to yield 8-acetyl-3-phenyl-6,9-dihydro chemicalbook.comstrath.ac.ukcas.cztriazolo[4,5-f]quinolin-9(3H)-ones. cas.cz This reaction creates a new quinolinone ring fused to the benzotriazole core, generating a novel polycyclic heterocyclic system. Such compounds are of interest as potential precursors for antibacterial agents. cas.cz Furthermore, diazonium salts, which are readily formed from aromatic amines like 5-aminobenzotriazole, are known to react with compounds containing active methylene groups to generate various heterocyclic compounds. chemicalnote.com

Table 2: Examples of Derivatization and Heterocycle Formation

| Starting Material | Reagent(s) | Product Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|---|

| 1-Phenyl-5-aminobenzotriazole | Alkoxymethylene derivative of ethyl 3-oxobutanoate | Nucleophilic substitution product | - | cas.cz |

| Above product (ester derivative) | Heat (Thermal cyclization) | Fused polycycle | 8-Acetyl-3-phenyl-6,9-dihydro chemicalbook.comstrath.ac.ukcas.cztriazolo[4,5-f]quinolin-9(3H)-one | cas.cz |

| Benzotriazole-5-carbonyl chloride | Various primary/secondary amines | Amide derivatives | 5-Substituted benzotriazole amides | researchgate.net |

Reaction Mechanisms Underlying Synthetic Pathways and Derivatization

The synthesis of 5-aminobenzotriazole and its subsequent derivatization are governed by well-established reaction mechanisms in organic chemistry.

The key step in forming the triazole ring from 4-nitro-o-phenylenediamine is a diazotization reaction . This process begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. chemicalnote.com The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). chemicalnote.combyjus.com One of the amino groups of the o-phenylenediamine (B120857) acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and rearrangements follows, leading to the formation of a diazonium salt from one amine. The neighboring free amino group then attacks the diazonium group, leading to an intramolecular cyclization and subsequent aromatization to form the stable benzotriazole ring. stackexchange.com

The conversion of the nitro group in 5-nitrobenzotriazole to the amino group is a standard nitro group reduction . When using hydrazine (N₂H₄) with a metal catalyst like Pd/C or a non-metal catalyst like graphite, the reaction proceeds via a series of electron and proton transfers. researchgate.netchemicalbook.com Hydrazine acts as the hydrogen source, and the catalyst facilitates the transfer of hydrogen atoms to the nitro group, which is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with water being eliminated.

The functionalization and cyclization reactions also follow predictable mechanistic pathways. The formation of amides from benzotriazole-5-carbonyl chloride is a classic nucleophilic acyl substitution. researchgate.net The thermal cyclization of the ester derivatives mentioned in section 2.2.2 is an intramolecular condensation reaction, where the amine attacks the ester carbonyl, leading to the elimination of an alcohol molecule and the formation of the new heterocyclic ring. cas.cz

Mechanistic Investigations of 5 Aminobenzotriazole Dihydrochloride in Biochemical Systems

Cytochrome P450 Enzyme Inhibition: Comprehensive Mechanistic Insights

5-Aminobenzotriazole (ABT) is recognized as a broad-spectrum, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes. nih.govmedchemexpress.com Its action is not one of simple competitive binding but involves a complex, multi-step process that ultimately leads to the irreversible shutdown of enzyme activity. This inactivation is critical in experimental settings for understanding the roles of CYP enzymes in drug metabolism.

Non-Selective Mechanism-Based Inactivation (MBI) Principles

The inhibitory action of 5-aminobenzotriazole is a classic example of mechanism-based inactivation (MBI), often referred to as "suicide inhibition." nih.gov This process is characterized by the enzyme itself converting the inhibitor into a reactive form that then covalently binds to and inactivates the enzyme. For ABT, this inactivation is dependent on the presence of NADPH, a necessary cofactor for CYP enzyme activity, and is inhibited by carbon monoxide, confirming the involvement of the catalytic cycle of the P450 enzyme. nih.gov

The core principle of MBI by ABT involves its own metabolic activation by the cytochrome P450 enzyme. researchgate.net The enzyme's oxidative machinery transforms the relatively inert ABT molecule into a highly reactive intermediate. researchgate.net This reactive species then forms an irreversible covalent bond with the enzyme, leading to a loss of its catalytic function. nih.gov This mechanism is considered non-selective because ABT can be activated by and subsequently inactivate a wide array of CYP isoforms, making it a "pan-specific" inhibitor. nih.gov

Irreversible Binding and Covalent Adduct Formation Studies

The irreversible nature of the inhibition by 5-aminobenzotriazole stems from the formation of a stable covalent adduct between the activated metabolite of ABT and the cytochrome P450 enzyme. nih.gov Research has shown that during the catalytic process, ABT is oxidized, leading to the formation of a reactive species, believed to be benzyne (B1209423). researchgate.net This highly electrophilic intermediate can then attack the nucleophilic residues within the enzyme's active site or the heme prosthetic group itself.

Studies involving radiolabeled ABT have confirmed the covalent incorporation of the inhibitor into the P450 apoprotein. nih.gov The formation of this adduct physically and chemically alters the enzyme, rendering it incapable of further substrate metabolism. This irreversible binding is a key feature that distinguishes mechanism-based inhibitors like ABT from reversible inhibitors.

Differential Inhibition Profiles Across Specific Cytochrome P450 Isoforms (e.g., CYP1A, CYP2B, CYP3A, CYP4F, CYP2C9)

While 5-aminobenzotriazole is considered a broad-spectrum inhibitor, its potency varies among different cytochrome P450 isoforms. This differential inhibition is a critical consideration in its application for research purposes.

Studies using human recombinant CYP isoforms have demonstrated this variability. For instance, ABT shows potent inhibition of CYP2E1-dependent activity with a Ki value of 8.7 μM, while its inhibition of CYP1A2-dependent activity is significantly weaker, with a Ki of 330 μM. drugbank.comjst.go.jp The inhibitory effect on CYP2C9-dependent diclofenac (B195802) 4'-hydroxylation is even less pronounced, with a reported Ki value of 3500 μM. drugbank.comjst.go.jp Further research has revealed that the apparent ineffectiveness of ABT in inactivating CYP2C9 can be probe-dependent, suggesting a complex interaction within the enzyme's active site. nih.gov In some cases, ABT has been observed to increase the expression of certain CYP isoforms, such as CYP2B6 and CYP3A4, in human hepatocytes. medchemexpress.com

The following table summarizes the inhibitory effects of 5-aminobenzotriazole on various human CYP isoforms based on available research data.

| CYP Isoform | Substrate/Activity Measured | Inhibition Potency (Ki or IC50) | Reference |

| CYP1A2 | Phenacetin O-deethylation | Ki = 330 µM | drugbank.comjst.go.jp |

| CYP2B6 | - | ABT increases expression | medchemexpress.com |

| CYP2C9 | Diclofenac 4'-hydroxylation | Ki = 3500 µM | drugbank.comjst.go.jp |

| CYP2C9 | (S)-warfarin metabolism | More potent inhibition than with diclofenac | nih.gov |

| CYP2E1 | Chlorzoxazone 6-hydroxylation | Ki = 8.7 µM | drugbank.comjst.go.jp |

| CYP3A4 | - | ABT increases expression | medchemexpress.com |

| CYP3A4 | Midazolam 1'-hydroxylation | Time-dependent inhibition (KI=22.0 μM, kinact=0.09 min−1) | nih.gov |

Inhibition of Other Drug-Metabolizing Enzyme Systems (e.g., UDP-glucuronosyltransferases, N-acetyltransferases)

While primarily known as a cytochrome P450 inhibitor, the effects of 5-aminobenzotriazole extend to other drug-metabolizing enzyme systems. However, its inhibitory profile is not universal across all non-CYP enzymes.

Research has shown that ABT does not significantly inhibit the activity of UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) in rat liver preparations, using substrates like acetaminophen (B1664979) and 7-hydroxycoumarin. nih.govmedchemexpress.cn However, more recent studies have indicated that ABT can inhibit the clearance of a non-selective UGT substrate, 4-methylumbelliferone, and has been shown to inhibit several specific UGT isoforms in human hepatocytes and recombinant systems. nih.govnih.gov

In contrast, ABT has been identified as a substrate and inhibitor of N-acetyltransferases (NATs). nih.govresearchgate.net It demonstrated inhibitory effects on the N-acetylation of procainamide (B1213733) in rat liver fractions. nih.gov Further studies with human NAT isoforms revealed that ABT is a more potent inhibitor of hNAT2 compared to hNAT1. nih.govresearchgate.net The inhibition of hNAT2 was found to be competitive, with ABT itself undergoing N-acetylation. nih.gov

Utility in Reaction Phenotyping Methodologies for Drug Metabolism Research

5-Aminobenzotriazole is a valuable tool in drug metabolism research, particularly in a process known as reaction phenotyping. nih.govnih.govvisikol.com The goal of reaction phenotyping is to identify the specific enzymes responsible for the metabolism of a new chemical entity. visikol.com

Delineation of Cytochrome P450-Mediated versus Non-Cytochrome P450 Metabolic Pathways

The broad-spectrum inhibitory action of 5-aminobenzotriazole against a majority of CYP enzymes makes it a useful tool for distinguishing between metabolic pathways that are dependent on cytochrome P450 and those that are not. nih.govnih.gov In in vitro experimental setups, researchers can compare the metabolism of a drug in the absence and presence of ABT. A significant decrease in the rate of metabolism in the presence of ABT strongly suggests that the drug is primarily metabolized by CYP enzymes. nih.govnih.gov Conversely, if the metabolism remains largely unchanged, it indicates that non-CYP enzymes, such as UGTs, SULTs, or others, are the primary contributors to the drug's metabolic clearance. nih.govnih.gov This approach is crucial in the early stages of drug development for predicting potential drug-drug interactions and understanding the metabolic fate of a new compound. visikol.com

Critical Evaluation of 5-Aminobenzotriazole Dihydrochloride (B599025) as a Pan-Inhibitor Tool and its Limitations

5-Aminobenzotriazole (ABT), often supplied as 5-Aminobenzotriazole dihydrochloride for research purposes, is widely utilized in biochemical and pharmacological studies as a non-selective, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes. nih.govnih.govnih.govnih.gov Its primary application is to experimentally distinguish between metabolic pathways mediated by CYP enzymes and those managed by other enzyme systems. nih.govnih.govsemanticscholar.org While its broad inhibitory profile against numerous CYP isoforms underpins its use as a "pan-inhibitor," a critical evaluation reveals significant limitations that can complicate data interpretation. nih.govnih.gov

Table 1: Inhibitory Potency (Ki) of 5-Aminobenzotriazole (ABT) Against Various Human CYP Isoforms

| CYP Isoform | Probe Substrate | Ki (μM) | Reference(s) |

|---|---|---|---|

| CYP1A2 | Phenacetin O-deethylation | 330 | nih.gov, drugbank.com, jst.go.jp |

| CYP2C9 | Diclofenac 4'-hydroxylation | 3500 | nih.gov, drugbank.com, jst.go.jp |

| CYP2E1 | Chlorzoxazone 6-hydroxylation | 8.7 | nih.gov, drugbank.com, jst.go.jp |

Furthermore, the utility of ABT as a specific tool for assessing CYP pathways is compromised by its inhibitory effects on other major drug-metabolizing enzymes. nih.gov Recent studies have conclusively shown that ABT significantly inhibits several UDP-glucuronosyltransferase (UGT) isoforms. nih.govnih.govresearchgate.net This off-target inhibition is a critical flaw when using ABT to calculate the fraction of metabolism attributable to CYPs (fm,CYP). By inhibiting UGTs, ABT can lead to an underestimation of the contribution of non-CYP pathways like glucuronidation, which in turn inflates the calculated importance of CYP-mediated clearance. nih.gov This was highlighted in a case study involving the drug palbociclib, where the use of ABT obscured the role of non-CYP metabolism, potentially missing clinically relevant drug-drug interactions. nih.govnih.gov

Table 2: Remaining Activity of Human CYP Isoforms After Preincubation with 1 mM 5-Aminobenzotriazole (ABT)

| CYP Isoform | Remaining Activity (%) | Reference(s) |

|---|---|---|

| CYP2A6 | ~0 | semanticscholar.org |

| CYP3A4 | ~0 | semanticscholar.org |

| CYP2C9 | ~60 | semanticscholar.org |

| Other CYPs | >20 | semanticscholar.org |

Another complicating factor is the finding that ABT can act as an inducer for certain nuclear receptors that regulate the expression of drug-metabolizing enzymes. nih.govnih.gov For example, ABT has been shown to increase the expression of CYP2B6 and CYP3A4 in human hepatocytes. medchemexpress.com This dual role as both an inhibitor and an inducer can lead to complex and unpredictable net effects on drug metabolism, particularly in long-term experimental models like plated hepatocytes used for low-clearance compounds. nih.govnih.gov

Computational and Theoretical Investigations of 5 Aminobenzotriazole Dihydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) with B3LYP functional)

While DFT is a common method for theoretical analysis, specific studies applying it to 5-Aminobenzotriazole dihydrochloride (B599025) for comprehensive analysis are not found. For related structures, there is a mention of using DFT for correlative electrostatic potential calculations. sci-hub.st Additionally, DFT has been used to calculate pore size distributions for MOFs synthesized from 5-aminobenzotriazole. rsc.orgrsc.org

Geometry Optimization and Conformational Analysis of Monomeric and Dimeric Species

Specific research detailing the geometry optimization and conformational analysis of monomeric and dimeric species of 5-Aminobenzotriazole dihydrochloride could not be located. Such studies are crucial for understanding the molecule's three-dimensional structure and the stability of its different forms.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbital (NBO), Atoms in Molecules (AIM) Theory)

A detailed electronic structure analysis, including Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), or Atoms in Molecules (AIM) theory for this compound, is not available in the surveyed literature. This type of analysis provides insight into the molecule's reactivity, charge distribution, and bonding characteristics.

Molecular Dynamics Simulations for Predicting Molecular Interactions

No specific molecular dynamics simulation studies were found for this compound. MD simulations are powerful tools for understanding how a molecule interacts with its environment over time, which is particularly relevant for predicting its behavior in solution or its interaction with biological targets.

Prediction of Spectroscopic Properties and Vibrational Analyses (e.g., FT-IR, FT-Raman, NMR)

While experimental FT-IR data exists for metal complexes derived from aminobenzotriazoles, a theoretical prediction and vibrational analysis of the FT-IR, FT-Raman, and NMR spectra for this compound itself has not been published. researchgate.netajol.info Such theoretical predictions are vital for interpreting experimental spectra and confirming molecular structures.

Theoretical Insights into Reactivity and Stability in Varied Chemical Environments

Without dedicated computational studies, theoretical insights into the reactivity and stability of this compound in different chemical environments remain uncharacterized in the scientific literature. This information is key to understanding its potential applications and degradation pathways.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 5 Aminobenzotriazole Dihydrochloride

High-Resolution Mass Spectrometry in Metabolite and Adduct Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the metabolic fate of compounds like 5-aminobenzotriazole. nih.govresearchgate.net HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide exceptional mass accuracy (<5 ppm) and resolution, enabling the determination of elemental compositions for metabolites and their fragments. researchgate.netijpras.com This capability is crucial for distinguishing drug-related molecules from complex endogenous backgrounds in biological samples. nih.gov

In the context of drug discovery, HRMS is used in both targeted and untargeted workflows to identify products of biotransformation. researchgate.net For a compound like 5-aminobenzotriazole, which is a known cytochrome P450 (CYP) enzyme inhibitor, HRMS is used to study its own metabolism and its effect on the metabolism of other drugs. nih.govnih.gov The general strategy involves incubating the parent drug with liver microsomes, hepatocytes, or other biological systems and analyzing the resulting mixture with LC-HRMS. nih.govnih.gov

Data mining techniques are then applied to the acquired data to find potential metabolites. These techniques include:

Mass Defect Filtering: This method uses the difference between a molecule's exact mass and its nominal mass to filter out endogenous molecules and highlight potential drug metabolites.

Product Ion and Neutral Loss Filtering: These approaches search for characteristic fragment ions or neutral losses that are common to the parent drug and its metabolites. researchgate.net

Isotope Pattern Filtering: This is used for drugs containing specific elements (like chlorine or bromine) that have unique isotopic signatures. researchgate.net

Furthermore, HRMS is pivotal in "DNA adductomics," an area focused on identifying covalent adducts formed between chemicals and DNA. nih.gov Given that the metabolic activation of some compounds can lead to reactive intermediates, HRMS can detect and characterize these DNA adducts, which serve as biomarkers of exposure to genotoxic agents. nih.gov The ionization process in mass spectrometry means that data obtained for 1-aminobenzotriazole (B112013) is directly relevant to understanding the core structure's behavior, as the salt form dissociates in solution before analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 5-aminobenzotriazole dihydrochloride (B599025), ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

While specific spectral data for the dihydrochloride salt is not widely published, data for the parent 1-aminobenzotriazole (1-ABT) is available and serves as a crucial reference. chemicalbook.comtcichemicals.com The protonation to form the dihydrochloride salt would be expected to induce significant downfield shifts (to higher ppm values) for the protons on the benzene (B151609) ring and the amino group due to the increased electron-withdrawing effect of the positively charged centers.

¹H NMR: In a typical ¹H NMR spectrum of 1-ABT, the protons on the aromatic ring appear as a complex multiplet system, while the amino protons appear as a distinct signal. tcichemicals.com¹³C NMR: The ¹³C NMR spectrum of 1-ABT shows distinct signals for each carbon atom. The carbons attached to nitrogen atoms (C3a and C7a) are typically found in the 130-145 ppm range, while the other aromatic carbons appear between 110 and 130 ppm. mdpi.com The presence of tautomeric equilibrium in benzimidazoles, a related class of compounds, can affect the number and broadness of signals, a phenomenon that could also be relevant for benzotriazoles under certain conditions. mdpi.com

The table below summarizes typical NMR chemical shift data for the parent compound, 1-aminobenzotriazole.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Comments |

| ¹H NMR | ~7.30 - 7.90 | m, Aromatic Protons |

| ~5.50 - 6.00 | s (broad), -NH₂ Protons | |

| ¹³C NMR | ~143.5 | C7a |

| ~132.0 | C3a | |

| ~128.5 | C5/C6 | |

| ~124.5 | C5/C6 | |

| ~119.0 | C4/C7 | |

| ~110.0 | C4/C7 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments for the aromatic carbons can be ambiguous without further 2D NMR experiments. For the dihydrochloride salt, all signals would be expected to shift downfield.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman Spectroscopy) for Molecular Structure and Interaction Studies

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular fingerprint of a compound by probing its vibrational modes. These techniques are highly sensitive to functional groups, bonding, and intermolecular interactions, such as hydrogen bonding. nih.govconicet.gov.ar

FT-IR Spectroscopy: The FT-IR spectrum of 1-aminobenzotriazole would show characteristic absorption bands. For the dihydrochloride salt, new and shifted bands would appear due to protonation.

N-H Stretching: The amino group (-NH₂) of 1-ABT typically shows symmetric and asymmetric stretching vibrations in the 3200-3400 cm⁻¹ region. Upon formation of the ammonium (B1175870) salt (-NH₃⁺) in the dihydrochloride, these would be replaced by broader, stronger absorptions shifted to a lower frequency, often in the 2800-3100 cm⁻¹ range.

Aromatic C-H Stretching: These appear as sharp peaks just above 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the benzene and triazole rings occur in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group is typically seen around 1600-1640 cm⁻¹. This would be altered upon protonation.

FT-Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. It is particularly useful for studying symmetric vibrations and bonds within a non-polar environment. The Raman spectrum of 1-aminobenzotriazole would be dominated by signals from the aromatic ring system. nih.gov Studies on similar molecules, like nitrofurantoin (B1679001) cocrystals, show that Raman spectroscopy can effectively monitor changes in hydrogen bonding and confirm the formation of new crystalline phases. mdpi.com For 5-aminobenzotriazole dihydrochloride, Raman would be sensitive to changes in the triazole ring vibrations upon protonation and the formation of N-H···Cl⁻ hydrogen bonds.

The combination of FT-IR and Raman spectroscopy, supported by quantum chemical calculations (like DFT), allows for a detailed assignment of vibrational modes and a deeper understanding of the molecular structure in the solid state. nih.govconicet.gov.ar

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for 1-ABT | Expected Change for Dihydrochloride Salt |

| N-H Stretch (Amine) | 3200 - 3400 | Shift to lower frequency (e.g., 2800-3100), broadening |

| Aromatic C-H Stretch | > 3000 | Minor shifts |

| Aromatic Ring Stretch | 1450 - 1600 | Shifts due to electronic changes from protonation |

| N-H Bend (Amine) | 1600 - 1640 | Replaced by ammonium bending modes |

X-ray Crystallography in the Determination of Solid-State Structures and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding and π–π stacking. nih.govnih.gov

For this compound, a crystal structure would be expected to show protonation at the exocyclic amino group and one of the triazole nitrogen atoms. The crystal lattice would be stabilized by an extensive network of hydrogen bonds involving the ammonium and protonated triazole groups as donors and the chloride ions as acceptors (N-H···Cl⁻). The planarity of the benzotriazole (B28993) ring system would also likely facilitate π–π stacking interactions between adjacent molecules, further contributing to the stability of the crystal structure. mdpi.com

Electrochemical Methods in Mechanistic and Application Studies

Electrochemical techniques are powerful for investigating the redox behavior of molecules and their interactions with conductive surfaces. For 5-aminobenzotriazole, these methods have been extensively used to study its performance as a corrosion inhibitor for metals like mild steel in acidic environments. icrc.ac.iricrc.ac.ir

Potentiodynamic Polarization (PDP): PDP studies measure the current response of an electrode as its potential is scanned. In corrosion studies of 1-aminobenzotriazole, PDP curves show that the compound reduces both the anodic (metal dissolution) and cathodic (hydrogen evolution) current densities. icrc.ac.ir This indicates a mixed-type inhibition mechanism where the molecule adsorbs onto the metal surface, blocking both reaction types. The corrosion potential (Ecorr) often shifts slightly, and the corrosion current density (icorr) is significantly decreased in the presence of the inhibitor. icrc.ac.ir

Electrochemical Impedance Spectroscopy (EIS): EIS is used to probe the properties of the electrode/solution interface. For surfaces protected by 1-aminobenzotriazole, Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). icrc.ac.ir This increased resistance confirms the formation of a protective inhibitor film on the metal surface that hinders the corrosion process.

These studies demonstrate that 1-aminobenzotriazole effectively adsorbs onto metal surfaces, and its inhibition efficiency increases with concentration. icrc.ac.ir The adsorption is often described by the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the surface. icrc.ac.ir While these studies were performed on the parent compound, the dihydrochloride salt would be expected to exhibit similar behavior in solution as the active aminobenzotriazole moiety would be available to interact with the metal surface.

Surface Analysis Techniques (e.g., Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS)) for Surface Interaction Characterization

To complement electrochemical data, surface analysis techniques provide direct visual and compositional evidence of how molecules like 5-aminobenzotriazole interact with surfaces.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of materials. In corrosion research, SEM images of mild steel exposed to an acidic solution without an inhibitor show a rough and damaged surface due to aggressive corrosion. In contrast, when 1-aminobenzotriazole is added to the solution, the SEM images reveal a much smoother surface, providing clear evidence of the protective film formed by the inhibitor that mitigates corrosion damage. icrc.ac.ir

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. XPS analysis of a steel surface treated with 1-aminobenzotriazole confirms the presence of the inhibitor film. icrc.ac.ir High-resolution XPS spectra of the N 1s and C 1s regions show peaks corresponding to the chemical states of nitrogen and carbon in the benzotriazole molecule. Crucially, the analysis often suggests a coordination bond between the nitrogen atoms of the triazole ring and the iron (Fe) atoms on the steel surface, confirming a chemisorption mechanism. icrc.ac.ir This interaction, involving the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of iron, is a key factor in its effectiveness as a corrosion inhibitor. icrc.ac.ir

Exploratory Applications and Emerging Research Frontiers for 5 Aminobenzotriazole Dihydrochloride

Corrosion Inhibition Studies and Adsorption Mechanisms on Metal Surfaces

Benzotriazole (B28993) and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including copper, steel, and aluminum. ijcsi.promdpi.comijcsi.progoogle.com The inhibitory action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. icrc.ac.irnih.gov The incorporation of a substituent, such as an amino group at the 5-position, can significantly enhance these protective properties. ijcsi.proijcsi.pro

Research indicates that the inhibition mechanism involves the adsorption of the molecule onto the metal. icrc.ac.irelectrochemsci.org This process can be described by various adsorption isotherms, with the Langmuir isotherm often being applicable, suggesting the formation of a monolayer on the metal surface. icrc.ac.irnih.govicrc.ac.ir The adsorption can be a result of physisorption (electrostatic interactions) or chemisorption, which involves the sharing of electrons between the inhibitor molecule and the metal's vacant d-orbitals. icrc.ac.iricrc.ac.ir The nitrogen atoms within the triazole ring and the exocyclic amino group of 5-aminobenzotriazole are electron-rich centers that can coordinate with metal atoms, facilitating the formation of a stable, protective complex. icrc.ac.iricrc.ac.irrsc.org

Studies on related aminobenzotriazoles and substituted benzotriazoles on mild steel and copper have demonstrated high inhibition efficiencies. icrc.ac.irnih.gov For instance, 1-aminobenzotriazole (B112013) (1-ABT) has shown inhibition efficiency reaching approximately 98% at a concentration of 400 ppm in HCl solution. icrc.ac.iricrc.ac.ir The adsorption of 1-ABT on the steel surface was found to follow the Langmuir adsorption isotherm and involves a physiochemisorption mechanism. icrc.ac.iricrc.ac.ir Similarly, 5-chlorobenzotriazole (B1630289) has been shown to be an effective mixed-type inhibitor for copper, with its efficiency depending on the formation of a protective layer through adsorption. nih.gov The amino group in the 5-position is expected to enhance the electron density of the benzotriazole ring system, thereby strengthening its interaction with the metal surface and improving its corrosion inhibition capabilities compared to the unsubstituted parent compound.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|---|

| 1-Aminobenzotriazole (1-ABT) | Mild Steel | 0.5 M HCl | 400 ppm | ~98% | Langmuir | icrc.ac.iricrc.ac.ir |

| 5-Chlorobenzotriazole (5Cl-BTA) | Copper | Acid Rain (pH 2.42) | 1 mM | 91.2% | Langmuir | nih.gov |

| Aminobenzene | Mild Steel | H₂SO₄ | 20% | 99.83% | Physisorption | electrochemsci.org |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | 500 ppm | 92.5% | N/A | mdpi.com |

Role as a Precursor for the Generation of Reactive Intermediates in Organic Synthesis (e.g., Benzyne (B1209423) Generation)

In the field of organic synthesis, the generation of highly reactive intermediates under mild conditions is a significant challenge. These intermediates, while transient, enable the construction of complex molecular architectures that are otherwise difficult to access. One such critical intermediate is benzyne, a dehydroaromatic species with a formal triple bond within a benzene (B151609) ring.

Research has demonstrated that the isomeric compound, 1-aminobenzotriazole, is an exceptionally effective precursor for generating benzyne. rsc.orgtcichemicals.com The oxidation of 1-aminobenzotriazole using an oxidizing agent like lead tetra-acetate under very mild conditions leads to the near-quantitative formation of benzyne through the elimination of two molecules of nitrogen. rsc.org This method is notable for its efficiency and the mild conditions required. In the absence of a trapping agent, the generated benzyne readily dimerizes to form biphenylene (B1199973) in high yields. rsc.org

This transformation highlights the critical role of the amino group's position on the triazole ring. The mechanism for benzyne formation from the 1-amino isomer is a well-established synthetic protocol. rsc.orgtcichemicals.com While 5-aminobenzotriazole dihydrochloride (B599025) is not the direct precursor for this specific transformation, the chemistry of its 1-amino isomer underscores the potential of the aminobenzotriazole scaffold in accessing reactive intermediates. This opens avenues for research into whether 5-aminobenzotriazole could serve as a precursor to other unique reactive species or participate in different types of synthetic transformations under specific oxidative or photochemical conditions.

Development of Novel Research Probes and Chemical Biology Tools

Chemical probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to study their function in complex biological systems. nih.govchemicalprobes.org The development of potent and selective probes is crucial for target validation in drug discovery and for unraveling fundamental biological processes. nih.gov

The aminobenzotriazole framework has proven to be a valuable scaffold for such tools. Specifically, 1-aminobenzotriazole (1-ABT) has been extensively characterized and utilized as a broad-spectrum, mechanism-based inactivator of cytochrome P450 (CYP450) enzymes. nih.govnih.gov CYP450 enzymes are a critical family of biocatalysts involved in the metabolism of a vast array of substances, including drugs and endogenous compounds. nih.gov

1-ABT acts as a suicide inhibitor; the CYP450 enzyme metabolizes it, generating a highly reactive intermediate—benzyne—within the enzyme's active site. nih.gov This benzyne then covalently binds to the enzyme, leading to its irreversible inactivation. Because of this mechanism, 1-ABT is widely used as a research probe to determine whether the metabolism of a drug or the toxicity of a chemical is dependent on CYP450 activity. nih.govnih.gov While this specific application is documented for the 1-amino isomer, it establishes the principle that the aminobenzotriazole structure is suitable for designing mechanism-based inhibitors. The unique electronic and structural properties of 5-aminobenzotriazole could be exploited to develop probes with different selectivity profiles or for targeting other enzyme classes, representing an active frontier in chemical biology research.

Applications in Chemoenzymatic Synthesis and Biocatalysis Research

Chemoenzymatic synthesis is a rapidly advancing field that combines the high selectivity of enzymatic catalysis with the broad scope of traditional chemical reactions to create efficient and sustainable synthetic routes. mdpi.com Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of this approach, offering environmentally friendly alternatives for producing pharmaceuticals and other high-value chemicals. nih.govmdpi.com

The application of aminobenzotriazole derivatives in this domain is closely linked to their role as enzyme inhibitors and probes. Understanding and selectively modulating enzymatic activity is fundamental to designing chemoenzymatic processes. As discussed previously, 1-aminobenzotriazole is a key tool in biocatalysis research for its ability to inhibit cytochrome P450 enzymes. nih.gov Researchers use 1-ABT to dissect complex metabolic pathways, to identify the specific role of CYP450 enzymes in a biosynthetic sequence, and to engineer biocatalytic systems. nih.gov

For example, in the development of a multi-step synthesis involving a microbial host, 1-ABT could be used to block undesired metabolic side-reactions catalyzed by native CYP450 enzymes, thereby channeling metabolic flux towards the desired product. This ability to selectively "knock out" enzymatic activity with a small molecule is a powerful strategy in both fundamental biocatalysis research and the practical application of chemoenzymatic synthesis. The potential for 5-aminobenzotriazole and its derivatives to be developed into selective inhibitors for other enzyme families could further expand the toolbox available to researchers in this innovative field.

Future Directions and Challenges in 5 Aminobenzotriazole Dihydrochloride Research

Development of Highly Selective Aminobenzotriazole Derivatives for Targeted Enzyme Modulation

A significant future direction lies in the evolution of 5-aminobenzotriazole from a research tool into a scaffold for highly selective enzyme modulators. The current use of aminobenzotriazoles is often hampered by a lack of specificity, which can complicate the interpretation of research findings and limit therapeutic potential.

Challenges and Opportunities:

Overcoming Broad-Spectrum Inhibition: Aminobenzotriazole (ABT) is well-documented as a non-selective inhibitor of cytochrome P450 enzymes. nih.govnih.gov This broad activity, while useful for in vitro reaction phenotyping, is a major obstacle for developing targeted therapies. nih.govnih.gov A key challenge is to rationally design derivatives of 5-aminobenzotriazole that exhibit high selectivity for a single enzyme or a specific enzyme subfamily.

Leveraging the Benzotriazole (B28993) Core: The benzotriazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a core for developing ligands for multiple biological targets. nih.gov The task ahead is to systematically explore the chemical space around the 5-aminobenzotriazole core to identify substituents that confer selectivity. This will involve creating libraries of derivatives with modifications at various positions on the benzotriazole ring system.

Targeting Beyond CYPs: While CYPs have been the primary focus, recent evidence shows that ABT can also inhibit other drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net This opens up new avenues for developing inhibitors of other enzyme classes, but also underscores the need for careful selectivity screening. The development of derivatives that selectively target UGTs or other non-CYP enzymes is a promising area of research.

A recent study highlighted the synthesis of novel benzotriazole derivatives as potential inhibitors of NIMA related kinase (NEK), suggesting the scaffold's utility against protein kinases involved in cell cycle regulation. researchgate.net This points to the potential of 5-aminobenzotriazole derivatives as anticancer agents, a field where enzyme selectivity is paramount to minimize off-target toxicity.

Integration of Advanced Computational Methods for Deeper Mechanistic Understanding of Complex Biological Interactions

The future of 5-aminobenzotriazole research will be heavily influenced by the integration of sophisticated computational models to predict and explain its biological interactions at a molecular level.

Challenges and Opportunities:

Predictive Modeling for Selectivity: Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are essential for predicting how modifications to the 5-aminobenzotriazole structure will affect its binding affinity and selectivity for different enzymes. mdpi.com These in silico methods can help prioritize the synthesis of the most promising derivatives, saving time and resources. For instance, computational studies on 1-aminobenzotriazole (B112013) have provided insights into its mechanism of P450 inhibition, a foundation that can be built upon for the 5-amino isomer. nih.gov

Dynamic and Systems-Level Understanding: Static models like docking are a starting point, but the future lies in more dynamic and systems-level approaches. nih.gov Molecular dynamics simulations can provide a more realistic picture of how 5-aminobenzotriazole derivatives interact with their target enzymes over time, including conformational changes in both the ligand and the protein. researchgate.net Furthermore, systems biology approaches can help to model the broader effects of inhibiting a particular enzyme on cellular pathways and networks, offering a more holistic view of the compound's biological impact. nih.gov

Data Integration and Model Refinement: A major challenge is the need for high-quality experimental data to train and validate computational models. mdpi.com As more data on the biological activity of 5-aminobenzotriazole derivatives become available, these models can be refined to improve their predictive accuracy. The integration of data from various "omics" platforms (genomics, proteomics, metabolomics) will be crucial for building comprehensive models of the compound's effects. nih.gov

Exploration of Novel Chemical Reactivities and Uncharted Synthetic Pathways

Unlocking the full potential of 5-aminobenzotriazole as a scaffold for drug discovery will require a deeper exploration of its chemical reactivity and the development of new, efficient synthetic methods.

Challenges and Opportunities:

Functionalization of the Benzotriazole Core: The development of novel methods for the selective functionalization of the benzotriazole ring is a key challenge. The ability to precisely introduce a variety of chemical groups at different positions will be essential for fine-tuning the biological activity and selectivity of the resulting derivatives. Research into C-H functionalization, for example, could provide new ways to modify the core structure. nih.gov

Efficient and Scalable Synthesis: While methods for the synthesis of 5-aminobenzotriazole itself have been described, including the reduction of 5-nitrobenzotriazole (B1293488), there is a need for more efficient, scalable, and environmentally friendly synthetic routes to its derivatives. researchgate.netchemicalbook.com This is particularly important for generating the large libraries of compounds needed for high-throughput screening and lead optimization.

Exploring Novel Reactions: The unique electronic properties of the benzotriazole ring system may allow for novel chemical transformations that have yet to be explored. For example, the oxidation of aminobenzotriazoles can lead to the formation of reactive intermediates like benzyne (B1209423), which can be trapped to create complex molecular architectures. rsc.org Investigating the unique reactivity of the 5-amino isomer could lead to the discovery of new chemical reactions and the synthesis of novel classes of compounds. The synthesis of new coumarin (B35378) derivatives incorporating an aminobenzotriazole moiety is an example of how this scaffold can be integrated into more complex structures with potential biological activity. medchemexpress.com

Elucidation of Broader Interactions with Biological Systems Beyond Traditional Drug Metabolism Enzymes

A crucial area for future research is to look beyond the traditional role of aminobenzotriazoles as inhibitors of drug-metabolizing enzymes and to investigate their broader interactions with other biological systems.

Challenges and Opportunities:

Identifying New Biological Targets: There is a growing need to systematically screen 5-aminobenzotriazole and its derivatives against a wide range of biological targets to identify novel activities. This could include G-protein coupled receptors, ion channels, and other enzyme classes. The discovery that benzotriazole derivatives can act as antifungal agents by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51) is a prime example of such a non-traditional role. nih.gov

Understanding Off-Target Effects: As with any drug candidate, it is essential to understand the potential for off-target effects. For 5-aminobenzotriazole derivatives, this means looking beyond the well-characterized interactions with CYPs and UGTs. nih.govnih.gov Comprehensive profiling of the biological activities of these compounds is necessary to ensure their safety and to identify any potential liabilities.

Investigating Systems-Level Effects: The inhibition of a single enzyme can have far-reaching consequences for the entire biological system. Future research should aim to understand these systems-level effects through techniques such as proteomics and metabolomics. For example, inhibiting a key metabolic enzyme could lead to the accumulation of certain metabolites and the depletion of others, with downstream effects on cell signaling and function. A recent study demonstrated that aminobenzotriazole can induce the expression of several key drug-metabolizing enzymes, complicating its use as a simple inhibitor and highlighting the need for a more nuanced understanding of its biological effects. nih.gov The development of benzotriazole derivatives as antitumor agents further underscores the importance of understanding their interactions with complex biological systems. nih.govmdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Aminobenzotriazole dihydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves solvent selection, reflux conditions, and purification steps. For example, analogous protocols (e.g., refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol and glacial acetic acid for 4 hours) can be adapted . Post-reaction steps like reduced-pressure solvent evaporation and solid filtration are critical for isolating high-purity products. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC (e.g., C18 columns with gradient elution) ensures intermediate purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Impervious gloves, tightly sealed goggles, and protective lab coats .

- Ventilation : Use fume hoods to avoid inhalation exposure; if inhaled, move to fresh air and seek medical attention .

- Spill Management : Collect solid residues using non-sparking tools and dispose as hazardous waste. Avoid aqueous release to prevent environmental contamination .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to quantify impurities like desoxy or epimer derivatives. A mobile phase of acetonitrile-phosphate buffer (pH 3.0) is effective for resolving structurally similar contaminants .

- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (MS) confirm molecular structure and purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or compound purity. Standardize protocols using:

- Purity Verification : HPLC or LC-MS to confirm ≥95% purity, as impurities (e.g., N-oxide derivatives) can skew bioactivity results .

- Dose-Response Studies : Conduct parallel in vitro assays (e.g., MIC tests against P. aeruginosa) under controlled pH and temperature to ensure reproducibility .

Q. What strategies mitigate cytotoxicity while maintaining antimicrobial efficacy in this compound derivatives?

- Methodological Answer : Structural modifications can balance efficacy and safety:

- Side-Chain Functionalization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce nonspecific cell membrane disruption, as seen in cation-active antiseptics like octenidine dihydrochloride .

- In Vivo Tolerance Testing : Evaluate local tolerance in animal models (e.g., skin irritation assays) to identify derivatives with minimal fibroblast cytotoxicity .

Q. How does the dihydrochloride salt form influence physicochemical properties compared to the free base?

- Methodological Answer : The dihydrochloride form enhances water solubility and stability via protonation of amine groups. Key comparisons include:

- Solubility : Assess in phosphate-buffered saline (PBS) at pH 7.4; dihydrochloride salts typically exhibit higher solubility than free bases .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to compare decomposition temperatures .

Q. What experimental designs are effective for studying the compound’s mechanism of action against antibiotic-resistant bacteria?

- Methodological Answer :

- Time-Kill Assays : Expose bacterial cultures (e.g., methicillin-resistant S. aureus) to sub-MIC and MIC concentrations, plating aliquots at intervals to track bactericidal kinetics .

- Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to quantify disruption of bacterial cell envelopes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.